molecular formula C19H20FN3O2S B3939082 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)piperazine-1-carbothioamide

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)piperazine-1-carbothioamide

Cat. No.: B3939082
M. Wt: 373.4 g/mol
InChI Key: UNLSGURJVPLFES-UHFFFAOYSA-N
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Description

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)piperazine-1-carbothioamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.

    Introduction of the benzodioxole group: This step involves the reaction of the piperazine derivative with a benzodioxole-containing reagent.

    Attachment of the fluorophenyl group: This can be done through a nucleophilic substitution reaction using a fluorophenyl halide.

    Formation of the carbothioamide group: This involves the reaction of the intermediate compound with a thiocarbonyl reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the carbothioamide group, converting it to a thiol or amine derivative.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at the fluorophenyl group or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, piperazine derivatives are often studied for their potential as enzyme inhibitors, receptor ligands, or antimicrobial agents.

Medicine

In medicine, compounds with similar structures have been investigated for their potential therapeutic effects, including anti-inflammatory, antipsychotic, and anticancer activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)piperazine-1-carbothioamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The benzodioxole and fluorophenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbothioamide
  • N-(2-fluorophenyl)piperazine-1-carbothioamide
  • 4-(1,3-benzodioxol-5-ylmethyl)-N-phenylpiperazine-1-carbothioamide

Uniqueness

The presence of both the benzodioxole and fluorophenyl groups in 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)piperazine-1-carbothioamide may confer unique pharmacological properties, such as enhanced binding affinity to specific biological targets or improved metabolic stability.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S/c20-15-3-1-2-4-16(15)21-19(26)23-9-7-22(8-10-23)12-14-5-6-17-18(11-14)25-13-24-17/h1-6,11H,7-10,12-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLSGURJVPLFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=S)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)piperazine-1-carbothioamide
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4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)piperazine-1-carbothioamide
Reactant of Route 3
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)piperazine-1-carbothioamide
Reactant of Route 4
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)piperazine-1-carbothioamide
Reactant of Route 5
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)piperazine-1-carbothioamide
Reactant of Route 6
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)piperazine-1-carbothioamide

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